

A Comprehensive Technical Guide to Carbon Diselenide (CSe₂) for Scientific Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon diselenide*

Cat. No.: *B3053059*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **carbon diselenide** (CSe₂), with a specific focus on its molar mass and density. Detailed experimental protocols for the determination of these properties are also presented to ensure accurate and reproducible results in a laboratory setting.

Core Physicochemical Properties of Carbon Diselenide

Carbon diselenide is an inorganic compound that is the selenium analog of carbon disulfide. [1] It is a yellow-orange, oily liquid with a pungent odor.[1][2] This light-sensitive compound is insoluble in water but soluble in various organic solvents.[1]

Quantitative Data Summary

The molar mass and density of **carbon diselenide**, as reported in the scientific literature, are summarized in the table below. These values are crucial for stoichiometric calculations, reaction kinetics, and material characterization.

Property	Value	Units	Reference
Molar Mass	169.953	$\text{g}\cdot\text{mol}^{-1}$	[1][3]
Molar Mass	169.93	$\text{g}\cdot\text{mol}^{-1}$	[2][4][5]
Molar Mass	169.95	$\text{g}\cdot\text{mol}^{-1}$	[6]
Density	2.6824	g/cm^3	[1][5][7]
Density	2.66	g/mL	[8]
Density	2660	$\text{kg}\cdot\text{m}^{-3}$	[9]

Experimental Determination of Molar Mass and Density

Accurate determination of the molar mass and density of volatile liquids like **carbon diselenide** is fundamental in experimental chemistry. The following sections outline detailed protocols for these measurements.

Experimental Protocol: Molar Mass Determination of a Volatile Liquid (Dumas Method)

The molar mass of a volatile liquid can be determined by applying the ideal gas law ($PV = nRT$).^{[10][11][12]} This method involves vaporizing the liquid and measuring the volume, temperature, and pressure of the resulting gas.

Materials:

- Erlenmeyer flask
- Aluminum foil
- Pin
- Beaker (for water bath)
- Hot plate

- Analytical balance
- Thermometer
- Barometer
- Sample of **carbon diselenide**

Procedure:

- Preparation: Weigh a clean, dry Erlenmeyer flask with a small piece of aluminum foil that will act as a cap.
- Sample Introduction: Place a small amount (approximately 2-3 mL) of **carbon diselenide** into the flask. Cover the opening of the flask with the aluminum foil and crimp the edges to secure it. Use a pin to make a small hole in the center of the foil cap.
- Vaporization: Place the flask in a beaker of water, ensuring the water level is high enough to submerge most of the flask but not so high that water can enter through the pinhole. Heat the water bath to boiling. The **carbon diselenide** will begin to vaporize and escape through the pinhole.
- Equilibration: Continue heating until all the liquid **carbon diselenide** has vaporized. At this point, the flask is filled with CSe_2 vapor at the temperature of the boiling water and the atmospheric pressure.
- Condensation: Remove the flask from the water bath and allow it to cool to room temperature. The **carbon diselenide** vapor will condense back into a liquid.
- Mass Measurement: Dry the outside of the flask and weigh it with the condensed liquid and the foil cap.
- Volume Determination: To determine the volume of the flask, fill it completely with water and then measure the volume of the water using a graduated cylinder.
- Data Collection: Record the atmospheric pressure using a barometer and the temperature of the boiling water bath.

Calculations: The number of moles (n) of the vaporized liquid can be calculated using the ideal gas law. The molar mass (M) is then determined by dividing the mass of the condensed liquid by the calculated number of moles.

Experimental Protocol: Density Determination of a Liquid

The density of a liquid is determined by measuring its mass and volume.[13][14][15]

Materials:

- Graduated cylinder or pycnometer (for more accurate measurements)
- Analytical balance
- Sample of **carbon diselenide**

Procedure:

- Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.
- Volume Measurement: Add a known volume of **carbon diselenide** to the graduated cylinder or fill the pycnometer to its calibrated volume.
- Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the **carbon diselenide**.
- Temperature: Record the temperature of the **carbon diselenide**, as density is temperature-dependent.

Calculations: The density (ρ) is calculated by dividing the mass of the liquid (mass of container and liquid minus the mass of the empty container) by its volume.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the molar mass and density of **carbon diselenide**.

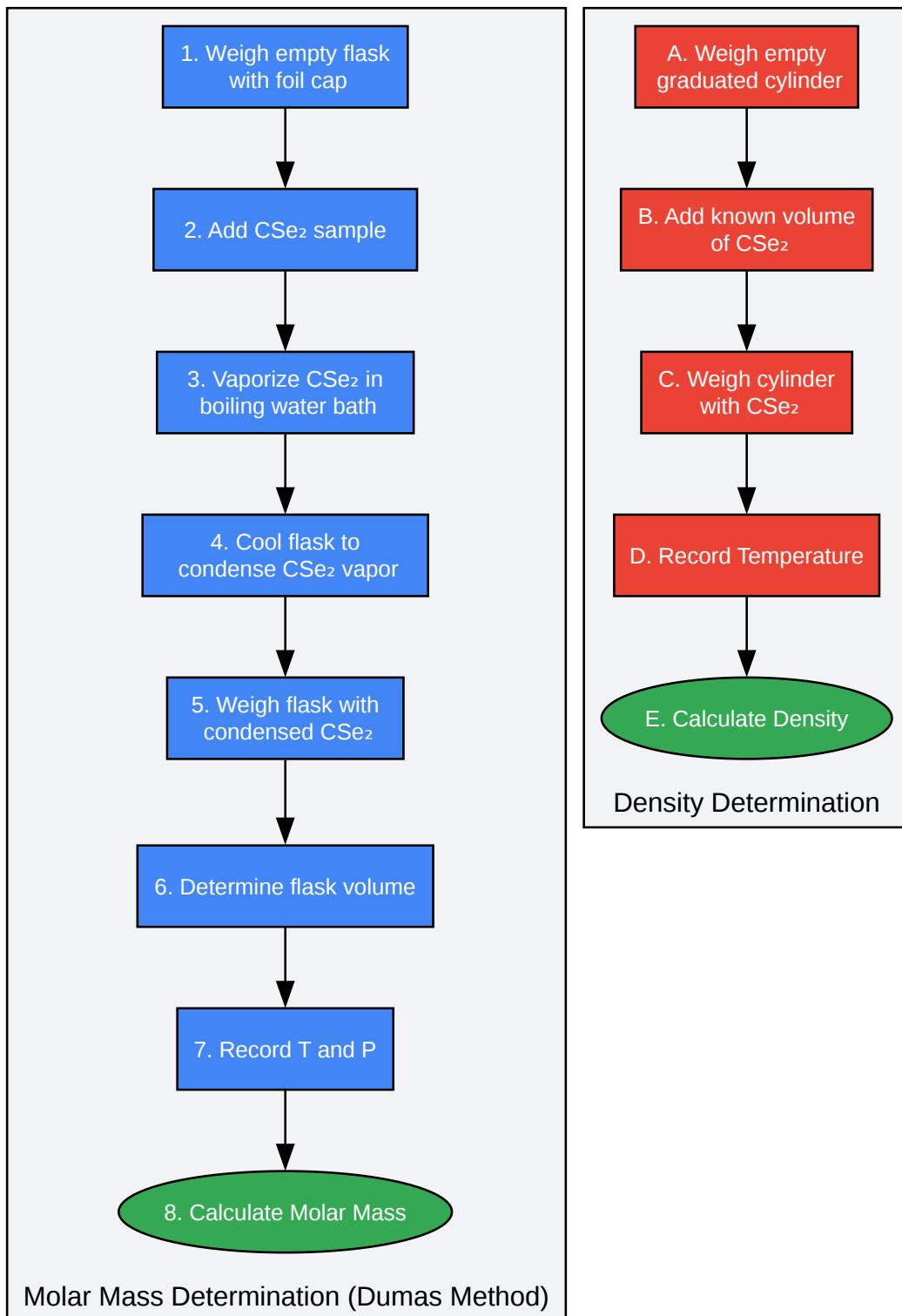


Figure 1. Workflow for Molar Mass and Density Determination of CSe₂

[Click to download full resolution via product page](#)Figure 1. Workflow for Molar Mass and Density Determination of CSe₂**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbon diselenide - Wikipedia [en.wikipedia.org]
- 2. Carbon Diselenide (CSe₂) for Materials Research [benchchem.com]
- 3. Carbon diselenide - Wikiwand [wikiwand.com]
- 4. Carbon diselenide [webbook.nist.gov]
- 5. Carbon Diselenide [drugfuture.com]
- 6. Carbon diselenide | CSe₂ | CID 68174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Reagent: CARBON DISELENIDE [carbondiselenide.com]
- 9. WebElements Periodic Table » Carbon » carbon diselenide [webelements.com]
- 10. vernier.com [vernier.com]
- 11. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]
- 12. content.pulaskischools.org [content.pulaskischools.org]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Carbon Diselenide (CSe₂) for Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053059#carbon-diselenide-cse2-molar-mass-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com